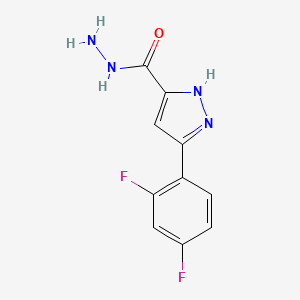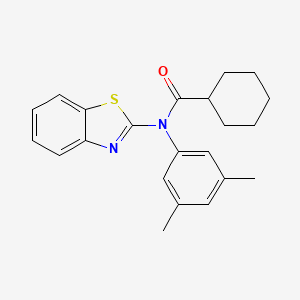![molecular formula C12H19NO2 B7467496 7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)
7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a bicyclic lactam derivative that has been found to possess interesting pharmacological properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are essential for the survival and proliferation of cancer cells, viruses, and bacteria. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable feature for anticancer drugs.
Biochemical and Physiological Effects:
7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth and proliferation of cancer cells, viruses, and bacteria. The compound has also been found to induce DNA damage and activate certain signaling pathways that are involved in apoptosis. In vivo studies have shown that the compound has antitumor and antiviral activities in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone in lab experiments is its potent pharmacological activity. The compound has been found to exhibit antitumor, antiviral, and antibacterial activities at relatively low concentrations, making it a valuable tool for studying these diseases. However, the compound has some limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This information can help in the development of more potent and specific drugs based on this compound. Another direction is to study the pharmacokinetics and toxicity of the compound in animal models, which can provide valuable information for its clinical development. Finally, the compound can be further modified to improve its pharmacological properties, such as solubility and bioavailability, and to develop new analogs with improved activities.
Méthodes De Synthèse
The synthesis of 7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone involves the reaction of morpholine with 7-bicyclo[4.1.0]heptanone in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired compound. The synthesis method has been optimized to obtain high yields and purity of the product.
Applications De Recherche Scientifique
7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of novel drugs for the treatment of various diseases. The compound has been found to exhibit potent antitumor, antiviral, and antibacterial activities, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
7-bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-12(13-5-7-15-8-6-13)11-9-3-1-2-4-10(9)11/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAJSSPRIDSZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467420.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)


![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)
![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)




![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)
